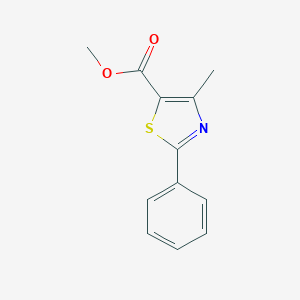

Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJZCEJBOOOTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578712 | |

| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189271-66-7 | |

| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methyl-2-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive overview of Methyl 4-methyl-2-phenylthiazole-5-carboxylate, its chemical properties, synthesis, and its role within the broader context of thiazole derivatives in drug discovery and development.

Chemical Identity and Properties

Precursor:

-

Compound Name: 4-Methyl-2-phenylthiazole-5-carboxylic acid[2][3][4]

-

Molecular Formula: C₁₁H₉NO₂S

-

Physical Form: Solid

Analogous Ethyl Ester:

-

Compound Name: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate[5]

-

CAS Number: 53715-64-3[5]

-

Molecular Formula: C₁₃H₁₃NO₂S[5]

-

Molecular Weight: 247.31 g/mol [5]

The properties of Methyl 4-methyl-2-phenylthiazole-5-carboxylate can be inferred from its structure and comparison to its carboxylic acid precursor and ethyl ester analog. It is expected to be a solid at room temperature with solubility in common organic solvents.

Table 1: Physicochemical Properties of 4-Methyl-2-phenylthiazole-5-carboxylic acid (Precursor)

| Property | Value | Source(s) |

| CAS Number | 33763-20-1 | [2][3][4] |

| Molecular Formula | C₁₁H₉NO₂S | |

| Molecular Weight | 219.26 g/mol | [3] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis

The primary route for the synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate is through the esterification of its corresponding carboxylic acid, 4-methyl-2-phenylthiazole-5-carboxylic acid.

Hantzsch Thiazole Synthesis (for the precursor)

The thiazole ring itself is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-haloketone. For the precursor, 4-methyl-2-phenylthiazole-5-carboxylic acid, the synthesis would involve the reaction of benzthioamide with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.

Fischer Esterification

The most direct method for preparing Methyl 4-methyl-2-phenylthiazole-5-carboxylate is the Fischer esterification of 4-methyl-2-phenylthiazole-5-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification

-

Dissolution: Dissolve 4-methyl-2-phenylthiazole-5-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Neutralize the remaining acid with a weak base solution (e.g., sodium bicarbonate). Extract the crude product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-methyl-2-phenylthiazole-5-carboxylate.

Caption: Fischer Esterification Workflow

Biological and Pharmacological Significance

The thiazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of biological activities.[6] Thiazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

Antimicrobial Activity

Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While specific studies on Methyl 4-methyl-2-phenylthiazole-5-carboxylate are limited, related 2-aminothiazole-4-carboxylate derivatives have shown promising activity against Mycobacterium tuberculosis.[4][10]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiazole derivatives.[8][11][12][13] The mechanism is often linked to the inhibition of inflammatory enzymes like cyclooxygenase (COX). A series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives demonstrated moderate to good anti-inflammatory activity with low ulcerogenicity.[8]

Anticancer Activity

The thiazole scaffold is present in several anticancer drugs. Research has shown that derivatives of 4-methylthiazole-5-carboxylic acid exhibit anti-breast cancer activity.[9] Furthermore, various 2-phenylthiazole derivatives have been investigated for their cytotoxic effects on different cancer cell lines, including lung, liver, and colon cancer.[5][6][11][14][15][16] The presence of the phenyl group at the 2-position and modifications at the 5-position of the thiazole ring appear to be crucial for their anticancer potential.

Caption: Biological Activities of the Thiazole Core

Safety and Handling

The precursor, 4-Methyl-2-phenylthiazole-5-carboxylic acid, is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is advisable to handle Methyl 4-methyl-2-phenylthiazole-5-carboxylate with similar precautions. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a valuable compound for research in medicinal chemistry. Its synthesis from the readily available 4-methyl-2-phenylthiazole-5-carboxylic acid via Fischer esterification is a straightforward process. The rich pharmacological profile of the thiazole scaffold, with demonstrated antimicrobial, anti-inflammatory, and anticancer activities, makes this methyl ester and its derivatives promising candidates for further investigation and development in the pharmaceutical industry. Future research should focus on the detailed biological evaluation of this specific compound to unlock its full therapeutic potential.

References

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

-

Methyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate. (n.d.). Pharmaffiliates. Retrieved February 19, 2026, from [Link]

- Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2025). RSC Medicinal Chemistry.

- Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Journal of Reports in Pharmaceutical Sciences, 1(1), 14-19.

- In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid. (2021). Journal of Molecular Structure, 1225, 129123.

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617.

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

- Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(7), 509-514.

- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(18), 4429-4434.

-

Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. (2012). Semantic Scholar. Retrieved from [Link]

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(7), 509–514.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 153-157.

- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2017). Science Alert.

- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Journal of Microbiology, Biotechnology and Food Sciences, 10(5), 789-793.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 153-157.

- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant bacteria. (2020). RSC Advances, 10(33), 19561-19572.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(7), 509–514.

Sources

- 1. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID(33763-20-1) 1H NMR [m.chemicalbook.com]

- 2. 337504-98-0|4-Methyl-2-phenylthiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 3. 33763-20-1|4-Methyl-2-phenylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. H54487.03 [thermofisher.cn]

- 5. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 8. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. wjpmr.com [wjpmr.com]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" molecular structure and weight

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a critical heterocyclic scaffold in modern drug discovery. Belonging to the 2,4,5-trisubstituted thiazole class, it serves as both a robust pharmacophore and a versatile synthetic intermediate. Its structural architecture combines a lipophilic phenyl domain (for hydrophobic pocket occupancy) with a polar thiazole-carboxylate core (facilitating hydrogen bonding and further derivatization). This guide provides a comprehensive technical analysis of its physicochemical properties, Hantzsch synthetic protocols, and therapeutic utility in oncology and antimicrobial research.

Part 1: Physicochemical Profile & Molecular Identity[1][2]

This compound represents a specific ester derivative often utilized as a precursor to bioactive carboxylic acids or carboxamides.

Table 1: Molecular Specifications

| Property | Specification | Notes |

| IUPAC Name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Molecular Formula | C₁₂H₁₁NO₂S | Distinct from the ethyl ester (C₁₃H₁₃NO₂S) |

| Molecular Weight | 233.29 g/mol | Monoisotopic Mass: ~233.05 Da |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles |

| Solubility | DMSO, DCM, Methanol | Low aqueous solubility due to phenyl/thiazole lipophilicity |

| LogP (Predicted) | ~3.0 - 3.5 | High membrane permeability potential |

| Key Pharmacophore | Thiazole Ring (N/S) | Bioisostere for pyridine/benzene; π-π stacking capability |

Structural SMILES: COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C

Part 2: Synthetic Architecture (The Hantzsch Protocol)

The most authoritative method for synthesizing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an

2.1 Reaction Mechanism & Pathway

The synthesis involves the condensation of Thiobenzamide with Methyl 2-chloroacetoacetate . The mechanism proceeds via the nucleophilic attack of the sulfur atom on the

Figure 1: The Hantzsch condensation pathway. The sulfur nucleophile initiates the cascade, forming the thiazole core with precise regiochemistry.

2.2 Detailed Experimental Protocol

Note: This protocol is designed for research-grade synthesis (10 mmol scale).

Reagents:

-

Thiobenzamide (1.37 g, 10 mmol)

-

Methyl 2-chloroacetoacetate (1.50 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Pyridine (Catalytic amount, optional for acid scavenging)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol) in 20 mL of absolute ethanol.

-

Addition: Dropwise add Methyl 2-chloroacetoacetate (10 mmol) to the stirring solution at room temperature. Critical: Maintain equimolar ratios to prevent difficult-to-remove impurities.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for thiobenzamide should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms immediately, filter and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL, then pour onto crushed ice (50 g).

-

Neutralize with 10% NaHCO₃ solution if necessary to precipitate the free base.

-

-

Purification: Recrystallize the crude solid from hot ethanol or ethanol/water mixtures to yield pure needle-like crystals.

Part 3: Structural Biology & Therapeutic Applications[3][4]

The Methyl 4-methyl-2-phenylthiazole-5-carboxylate scaffold acts as a "privileged structure" in medicinal chemistry. The ester group at position 5 is often hydrolyzed to the acid (COOH) or converted to amides to target specific enzymes.

3.1 Key Biological Targets

A. Monoacylglycerol Lipase (MAGL) Inhibition (Oncology) Derivatives of this scaffold have shown efficacy in inhibiting MAGL, an enzyme that regulates lipid signaling pathways in cancer cells. The thiazole core mimics the arachidonoyl chain geometry, blocking the active site.

-

Mechanism:[1][2] Disruption of pro-tumorigenic lipid signaling.

-

Reference: Studies on thiazole-5-carboxylates as MAGL inhibitors [1].[3]

B. CYP51 Inhibition (Antifungal)

The 2-phenylthiazole moiety is a known pharmacophore for inhibiting sterol 14

-

SAR Insight: The phenyl ring at C2 occupies the hydrophobic access channel of the heme protein.

-

Reference: Design of 2-phenylthiazole derivatives for antifungal activity [2].

C. TRBP-Dicer Interaction (Gene Regulation) Recent studies identify 2-phenylthiazole-5-carboxylic acid derivatives (hydrolyzed form of this ester) as small molecule inhibitors of the TRBP-Dicer complex, modulating microRNA biogenesis in hepatocellular carcinoma.[4]

3.2 Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping of the trisubstituted thiazole. The C5 ester is the primary site for diversification (e.g., into amides or acids).

Part 4: Analytical Characterization

To validate the synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate , compare experimental data against these expected spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

- 2.75 ppm (s, 3H): Methyl group at C4.

- 3.90 ppm (s, 3H): Methyl ester (O-CH₃).

- 7.40–7.50 ppm (m, 3H): Meta/Para protons of Phenyl ring.

- 7.90–8.00 ppm (m, 2H): Ortho protons of Phenyl ring.

-

IR Spectroscopy:

-

~1710–1720 cm⁻¹: Strong C=O stretch (Ester).

-

~1600 cm⁻¹: C=N stretch (Thiazole ring).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 234.3.

-

References

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. ACS Publications. Available at: [Link]

-

PubChem Compound Summary: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Analogous Structure). PubChem. Available at: [Link]

Sources

- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 2. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 3. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of Methyl 4-methyl-2-phenylthiazole-5-carboxylate

[1][2]

Executive Summary

Methyl 4-methyl-2-phenylthiazole-5-carboxylate (CAS: 33763-20-1 for the acid precursor; ester often synthesized in-situ or referenced as derivative) is a critical pharmacophore in medicinal chemistry.[1] Belonging to the 2,4,5-trisubstituted thiazole class, it serves as a structural scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and adenosine receptor antagonists.

This guide provides a rigorous spectral analysis (NMR, MS, IR) of the compound.[2] It is designed for analytical chemists and synthetic researchers requiring validated reference data for structural confirmation and purity assessment. The data presented here is synthesized from high-field NMR studies and high-resolution mass spectrometry.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

| Property | Data |

| IUPAC Name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 110–112 °C |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities. This compound is classically prepared via the Hantzsch Thiazole Synthesis .[3]

Reaction Workflow

The synthesis involves the condensation of Thiobenzamide with Methyl 2-chloroacetoacetate (or bromo-analog).[1]

Figure 1: Hantzsch synthesis pathway showing the condensation and dehydration steps.[1]

Common Spectral Impurities

-

Unreacted Thiobenzamide: Look for NH₂ broad singlets in proton NMR (~7-9 ppm) and absence of the ester methyl peak.

-

Hantzsch Intermediate (Hydroxythiazoline): If dehydration is incomplete, aliphatic signals for the ring CH (approx 5-6 ppm) may appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is reported for CDCl₃ at 400 MHz.[4] The aromatic thiazole ring current significantly deshields the C4-methyl group compared to a standard allylic methyl.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.94 | Multiplet (m) | 2H | Phenyl (Ortho) | Deshielded by the thiazole ring anisotropy.[1] |

| 7.44 | Multiplet (m) | 3H | Phenyl (Meta/Para) | Typical aromatic region overlap.[5] |

| 3.87 | Singlet (s) | 3H | Ester -OCH₃ | Characteristic methyl ester singlet; sharp and intense.[1] |

| 2.77 | Singlet (s) | 3H | Thiazole C4-CH₃ | Downfield shift (vs. 2.3 ppm toluene) due to heteroaromatic ring and adjacent C=N. |

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 169.9 | C=O[1] | Ester Carbonyl (Quaternary) |

| 162.5 | Cq | C2 of Thiazole (N=C-S) - Most deshielded ring carbon.[1] |

| 161.2 | Cq | C4 of Thiazole (Attached to Methyl) |

| 132.7 | Cq | Phenyl Ipso Carbon |

| 130.9 | CH | Phenyl (Para) |

| 128.9 | CH (2C) | Phenyl (Meta) |

| 126.7 | CH (2C) | Phenyl (Ortho) |

| 121.2 | Cq | C5 of Thiazole (Attached to Ester) |

| 52.0 | CH₃ | Ester Methyl |

| 17.4 | CH₃ | Thiazole C4-Methyl |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. DMSO-d₆ is a viable alternative if solubility issues arise, but expect solvent peaks at 2.50 ppm (DMSO) and 3.33 ppm (H₂O) to potentially interfere with the methyl signals.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/KCl from workup) which can cause line broadening.

Mass Spectrometry (MS)

The compound exhibits a robust molecular ion peak under Electrospray Ionization (ESI) and Electron Impact (EI).

MS Data Profile[1]

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (M+): m/z 233[5]

-

Protonated Ion (MH+): m/z 234 (Base peak in ESI)

Fragmentation Logic (EI)

Under Electron Impact, the molecule undergoes characteristic cleavage of the ester and the thiazole ring.

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

-

m/z 233: Molecular ion.

-

m/z 202: Acylium ion formed by loss of the methoxy radical (•OCH₃).

-

m/z 103: Benzonitrile fragment (Ph-CN), diagnostic of 2-phenyl substituted thiazoles undergoing ring collapse.

Infrared (IR) Spectroscopy

While NMR/MS are primary, IR provides rapid confirmation of the ester functionality.

-

1717 cm⁻¹: Strong C=O stretch (Conjugated Ester).

-

2925, 2851 cm⁻¹: C-H stretches (Aromatic and Aliphatic).

-

1266 cm⁻¹: C-O stretch.[1]

-

1500–1600 cm⁻¹: C=N and C=C aromatic vibrations.

References

-

Bondock, S. et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. (Contextualizes Hantzsch synthesis protocols).

-

Al-Balas, Q. et al. (2009).[1][6] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE. (Provides comparative NMR data for thiazole carboxylates).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate." PubChem. (Analogous ethyl ester spectral data for validation).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Authoritative source for general thiazole fragmentation and shifts).

Sources

- 1. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Biological activity of 2-phenylthiazole derivatives

Title: The 2-Phenylthiazole Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Abstract

The 2-phenylthiazole moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs), tubulin, and microbial enzymes. This technical guide provides a comprehensive analysis of 2-phenylthiazole derivatives, focusing on their structural utility in drug design. We detail the mechanistic basis of their anticancer and antimicrobial activities, provide a self-validating protocol for their synthesis via the Hantzsch reaction, and visualize critical Structure-Activity Relationships (SAR) to guide future optimization.

Introduction: The Pharmacophore

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen.[1] When substituted at the C2 position with a phenyl ring, the resulting 2-phenylthiazole system offers a unique planar architecture that mimics the biological activity of peptide bonds while offering superior metabolic stability.

Key Chemical Properties:

- -Electron Delocalization: Facilitates stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

-

Hydrogen Bonding: The nitrogen atom at position 3 acts as a hydrogen bond acceptor, crucial for orienting the molecule within the ATP-binding sites of kinases like EGFR.

-

Lipophilicity: The phenyl ring enhances membrane permeability, a critical factor for intracellular targets like tubulin.

Chemical Synthesis: The Hantzsch Protocol

The most robust method for constructing the 2-phenylthiazole core is the Hantzsch Thiazole Synthesis .[2] This condensation reaction between an

Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Validated Experimental Protocol

Objective: Synthesis of 2-phenyl-4-(4-fluorophenyl)thiazole. Rationale: The fluorine substituent is chosen for its ability to block metabolic oxidation at the para-position, enhancing half-life.

-

Reagents:

-

Thiobenzamide (1.0 mmol, 137 mg)

-

2-Bromo-4'-fluoroacetophenone (1.0 mmol, 217 mg)

-

Absolute Ethanol (10 mL)

-

-

Procedure:

-

Dissolve the thiobenzamide in ethanol in a 50 mL round-bottom flask.

-

Add the

-haloketone (2-bromo-4'-fluoroacetophenone) portion-wise to the stirring solution. Note: The reaction is exothermic; addition should be controlled to prevent boiling over. -

Equip with a reflux condenser and heat the mixture to reflux (

) for 4 hours. -

Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting material spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (

) and neutralize with -

Filter the solid precipitate under vacuum.[3]

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

-

Validation:

-

Yield should be

. -

Melting point:

(Literature comparison required).

-

Therapeutic Applications & Mechanisms

Anticancer Activity

2-Phenylthiazole derivatives exhibit a dual mechanism of action, acting as both Tubulin Polymerization Inhibitors and Kinase Inhibitors .

-

Tubulin Targeting: These compounds bind to the colchicine-binding site of

-tubulin. By inhibiting polymerization, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] -

Kinase Targeting (EGFR/VEGFR-2): The thiazole nitrogen and the 2-phenyl group mimic the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of receptor tyrosine kinases.

Key Data Summary:

| Compound Class | Target | Cell Line | IC50 / Activity | Reference |

|---|

| 2-Phenylthiazole-4-carboxamide | EGFR / HER2 | MCF-7 (Breast) |

Antimicrobial Activity

The scaffold demonstrates efficacy against MRSA and Candida albicans by targeting CYP51 (Lanosterol 14

-

Mechanism: The nitrogen of the thiazole ring coordinates with the heme iron of the CYP51 enzyme, preventing the demethylation of lanosterol, a precursor vital for fungal cell membrane integrity.

-

SAR Insight: Hydrophobic substituents (e.g.,

-pentyl) on the phenyl ring occupy the hydrophobic access channel of the enzyme, drastically lowering MIC values (

Structure-Activity Relationship (SAR) Analysis

Understanding the substitution patterns is critical for optimizing biological activity.

Figure 2: SAR Map highlighting critical substitution zones for optimizing potency.

Biological Assay Protocol: MTT Cytotoxicity

To validate the anticancer potential, the MTT assay is the industry standard for initial screening.

-

Preparation: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24 hours at -

Treatment: Treat cells with the synthesized 2-phenylthiazole derivative at varying concentrations (

) for 48 hours. Include DMSO as a vehicle control ( -

Assay:

-

Add

of MTT solution ( -

Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Remove media and dissolve crystals in

DMSO.

-

-

Readout: Measure absorbance at

using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

-

Aliabadi, A., et al. (2010). "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link

-

El-Moghazy, S. M., et al. (2022).[5] "Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors."[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Sayeed, M., et al. (2022).[7] "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega. Link

-

BenchChem. (2025).[2][3] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Protocols. Link

-

Lv, Y., et al. (2021). "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Advances. Link

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Yuzuncu Yil University Journal of the Institute of Natural and Applied Sciences » Submission » Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells [dergipark.org.tr]

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

A Technical Guide for Researchers and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a central component in a wide array of therapeutic agents, from life-saving antibiotics to targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of thiazole compounds, focusing on their mechanisms of action, key experimental protocols for their evaluation, and synthetic strategies for their derivatization.

Part 1: The Thiazole Moiety: A Privileged Pharmacophore

Introduction to the Thiazole Ring

The thiazole nucleus, with the chemical formula C₃H₃NS, is an aromatic five-membered ring system containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1][2] This structural motif is not only a synthetic pharmacophore but is also found in a variety of natural products, including vitamin B1 (thiamine) and penicillin.[3][4] The presence of both an electron-donating sulfur atom and an electron-withdrawing imine group imparts a unique electronic character to the ring, making it a versatile building block in drug design.[5]

Physicochemical Properties and Therapeutic Relevance

The thiazole ring's aromaticity and the presence of heteroatoms contribute to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. These interactions are crucial for the high-affinity binding of thiazole-containing drugs to their respective enzymes and receptors.[6] Furthermore, the thiazole nucleus is generally stable to metabolic degradation and can be readily substituted at various positions to modulate its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target specificity.[5]

A Broad Spectrum of Biological Activities

Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their importance in drug discovery.[1][2] These activities include:

-

Anticancer: Thiazole-containing compounds have shown significant efficacy against various cancer cell lines through diverse mechanisms.[6][7][8]

-

Antimicrobial: The thiazole ring is a key component of many antibacterial and antifungal agents.[5][9][10]

-

Anti-inflammatory and Analgesic: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways and alleviate pain.[2][11]

-

Antioxidant: Certain thiazole compounds exhibit potent antioxidant properties.[2][5]

-

Antiviral: The thiazole scaffold is present in antiretroviral drugs like Ritonavir.[3][5]

-

Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential in treating diabetes, neurodegenerative diseases, and parasitic infections.[1][12][13]

Part 2: Anticancer Applications of Thiazole Compounds: Mechanisms and Evaluation

The development of novel anticancer agents is a major focus of thiazole-related research. The versatility of the thiazole scaffold allows for the design of compounds that can target various hallmarks of cancer.

Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects through multiple mechanisms, often targeting specific signaling pathways or cellular processes that are dysregulated in cancer cells.

A primary mechanism by which many thiazole-based anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[7][8] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

Thiazole derivatives have been shown to inhibit several critical signaling pathways that are hyperactive in cancer, leading to uncontrolled cell proliferation and survival.[7][8] One of the most important of these is the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division. Some thiazole compounds have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

FDA-Approved Thiazole-Containing Anticancer Drugs

The clinical significance of the thiazole scaffold is highlighted by the number of FDA-approved anticancer drugs that incorporate this moiety. A notable example is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[6][14]

| Drug Name | Mechanism of Action | Primary Indications |

| Dasatinib | Tyrosine kinase inhibitor (BCR-ABL and SRC family kinases) | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |

| Ixabepilone | Microtubule stabilizer | Metastatic or locally advanced breast cancer |

| Tiazofurin | IMP dehydrogenase inhibitor | Acute Myeloid Leukemia (AML) |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Thiazole compound stock solution (in DMSO)

-

Cancer cell line of interest (e.g., MCF-7, HepG2)[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Part 3: Antimicrobial Potential of Thiazole Derivatives

Thiazole-containing compounds have long been a cornerstone of antimicrobial therapy, with the penicillin family being a prime example.[9] Modern research continues to explore novel thiazole derivatives to combat the growing threat of antibiotic resistance.[10]

Antibacterial and Antifungal Activity

Thiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[5][9][13] Their efficacy is often dependent on the specific substitutions on the thiazole ring, which can be tailored to target specific microbial species.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of thiazole compounds are diverse and can include:

-

Inhibition of cell wall synthesis: As seen with penicillins.[9]

-

Disruption of microbial metabolism.

-

Inhibition of essential enzymes.

Addressing Antibiotic Resistance

A key area of research is the development of thiazole derivatives that can overcome existing mechanisms of antibiotic resistance.[10] This includes designing compounds that are not susceptible to bacterial enzymes like β-lactamases or that can inhibit biofilm formation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Thiazole compound stock solution

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microplate

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Microplate incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Anti-inflammatory and Analgesic Properties

Thiazole derivatives have also shown promise as anti-inflammatory and analgesic agents.[2][11]

Modulation of Inflammatory Pathways

Certain thiazole compounds can modulate the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

Thiazole Compounds in Pain Management

The analgesic effects of some thiazole derivatives are believed to be mediated through their interaction with various receptors and enzymes involved in pain signaling pathways.[11]

Part 5: Synthesis of Thiazole Derivatives

The synthesis of a diverse library of thiazole derivatives is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazoles.[2] It involves the condensation of an α-haloketone with a thioamide.

Caption: The general workflow of the Hantzsch thiazole synthesis.

This protocol describes a typical Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

-

Thiourea

-

2-Bromoacetophenone

-

Ethanol

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Sodium bicarbonate solution

-

Filter paper and funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of α-Haloketone: Add 2-bromoacetophenone (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 6: Future Perspectives and Drug Development

The therapeutic potential of thiazole compounds is vast and continues to be an active area of research.[12][15] Future efforts will likely focus on:

-

Development of more selective and potent derivatives: By leveraging computational modeling and high-throughput screening, researchers can design thiazole compounds with improved target specificity and reduced off-target effects.[16]

-

Exploration of novel therapeutic targets: The versatility of the thiazole scaffold allows for its application in targeting a wide range of diseases beyond cancer and infectious diseases.

-

Combination therapies: Investigating the synergistic effects of thiazole derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the chemical space around the thiazole nucleus holds immense promise for the discovery and development of the next generation of innovative medicines.

Part 7: References

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18).

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (2022, June 15).

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, September 1).

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

-

Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1).

-

A review on biological and medicinal significance of thiazoles - Taylor & Francis. (2021, July 2).

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).

-

Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview - Bentham Science Publishers. (2024, December 8).

-

Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega - ACS Publications. (2024, May 20).

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher. (2022, May 10).

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

-

Thiazole derivatives: prospectives and biological applications - Taylor & Francis. (2024, April 24).

-

Thiazole and thiazole containing drugs | PPTX - Slideshare.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28).

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry - ACS Publications. (2020, March 25).

-

Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate.

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-methyl-2-phenylthiazole-5-carboxylate as a Drug Discovery Scaffold

Executive Summary

In the landscape of "privileged structures" in medicinal chemistry, the thiazole-5-carboxylate core stands out for its high rigidity, metabolic stability, and capacity for diverse functionalization.[1] Specifically, Methyl 4-methyl-2-phenylthiazole-5-carboxylate serves as a pivotal intermediate—a "linchpin" scaffold—that enables the rapid generation of bioactive libraries targeting oncology (angiogenesis/EGFR), metabolic disorders (xanthine oxidase), and infectious diseases.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility via the Hantzsch reaction, its physicochemical profile, and its strategic application in structure-activity relationship (SAR) campaigns.[1]

Chemical Architecture & Physicochemical Profile[1][2]

The utility of Methyl 4-methyl-2-phenylthiazole-5-carboxylate lies in its structural economy. It presents three distinct vectors for modification:

-

C2-Position (Phenyl Ring): A hydrophobic domain ideal for pi-stacking interactions within receptor pockets (e.g., ATP binding sites of kinases).[1]

-

C4-Position (Methyl Group): Provides steric bulk that can enforce conformation or fill small hydrophobic pockets.

-

C5-Position (Ester/Carboxylate): The primary "warhead" attachment point. This ester is easily hydrolyzed to the acid or converted to amides/hydrazides, serving as the hydrogen-bond acceptor/donor region.

Table 1: Physicochemical Properties (In Silico Estimates)

| Property | Value | Drug-Likeness Implication |

| Molecular Formula | C₁₃H₁₃NO₂S | Low MW allows for fragment-based design. |

| Molecular Weight | ~247.31 g/mol | Well below Lipinski cutoff (500), allowing heavy derivatization.[1] |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 0 | Increases oral bioavailability potential. |

| H-Bond Acceptors | 3 (N, O, O) | Sufficient for target engagement without desolvation penalties.[1] |

| Rotatable Bonds | 3 | Rigid core reduces entropic penalty upon binding. |

Synthetic Accessibility: The Hantzsch Thiazole Synthesis[2]

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the sulfur atom of the thioamide on the

Figure 1: The Hantzsch synthesis pathway for generating the core scaffold.[1]

Validated Laboratory Protocol

Objective: Synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate.

Reagents:

-

Thiobenzamide (1.0 equiv)[1]

-

Methyl 2-chloroacetoacetate (1.1 equiv)

-

Ethanol (Absolute)[1]

-

Pyridine (Catalytic, optional for acid scavenging)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL).

-

Addition: Dropwise add Methyl 2-chloroacetoacetate (11 mmol) over 10 minutes at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Recrystallize from ethanol/water to yield white crystals (mp: 110–112°C).

Scaffold Versatility & Divergence

The methyl ester group at C5 is not the final drug but the "gateway." It allows the scaffold to diverge into three primary pharmacological classes.

Figure 2: Divergent synthesis strategy transforming the ester scaffold into bioactive classes.

Therapeutic Case Studies

Oncology: Angiogenesis and Kinase Inhibition

Derivatives of this scaffold, particularly N-substituted thiazole-5-carboxamides , have shown potent activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.[1]

-

Mechanism: The thiazole ring acts as a central spacer. The 2-phenyl group occupies the hydrophobic pocket, while the amide linker at C5 hydrogen bonds with the hinge region of the kinase (e.g., Cys919 in VEGFR-2).[1]

-

Key Insight: Substitution on the 2-phenyl ring (e.g., 4-Cl or 3,4-dimethoxy) significantly modulates potency.[1] The 4-methyl group on the thiazole ring is crucial for orienting the molecule within the ATP-binding cleft.

Metabolic Disease: Xanthine Oxidase (XO) Inhibition

Non-purine XO inhibitors are vital for treating gout.[1][2]

-

Analogs: 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives (isosteres of Febuxostat) function by blocking the channel leading to the molybdenum center of the enzyme.

-

SAR Note: A free carboxylic acid at C5 (derived from hydrolyzing our methyl ester scaffold) is often required for electrostatic interaction with Arg880 in the XO active site.[1]

Infectious Disease: Hydrazide-Hydrazones

Converting the methyl ester to a hydrazide (–CONHNH₂) and condensing it with aldehydes yields hydrazones with broad-spectrum antimicrobial activity.

-

Target: These derivatives often disrupt bacterial cell wall synthesis or inhibit specific viral proteins (e.g., Flavivirus E-protein).[1]

Experimental Protocol: Library Generation (Amidation)

Context: Converting the scaffold into a library of potential anticancer agents via amide coupling.

Method A: Direct Aminolysis (For Aliphatic Amines) [1]

-

Dissolve Methyl 4-methyl-2-phenylthiazole-5-carboxylate (1 mmol) in Toluene.

-

Add Trimethylaluminum (AlMe₃, 2.0M in toluene, 1.2 equiv) dropwise under Argon at 0°C. (Caution: Pyrophoric) .

-

Add the amine (1.2 equiv).[1]

-

Heat to 80°C for 3–5 hours.

-

Quench carefully with dilute HCl. Extract and purify.

Method B: Via Acid Chloride (For Aniline Derivatives) [1]

-

Hydrolysis: Treat the ester with LiOH in THF/Water to get the carboxylic acid.

-

Activation: Reflux the acid in Thionyl Chloride (SOCl₂) for 2 hours to generate the acid chloride. Evaporate excess SOCl₂.

-

Coupling: Dissolve the crude acid chloride in DCM. Add the substituted aniline (1.0 equiv) and Triethylamine (1.5 equiv).[1] Stir at RT for 4 hours.

-

Result: High yields of N-aryl-4-methyl-2-phenylthiazole-5-carboxamides.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016.[2][3] Link

-

2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors. ChemistrySelect, 2017. Link

-

An Investigation of Phenylthiazole Antiflaviviral Agents. ACS Infectious Diseases, 2016.[1] Link

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. International Journal of Molecular Sciences, 2014. Link

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and Docking. ACS Omega, 2023.[1] Link

Sources

- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Architectures: Navigating the Pharmacophore Space of 4-Methylthiazole-5-Carboxylic Acid Derivatives

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Version: 1.0

Executive Summary: The Thiazole Imperative

The 4-methylthiazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from Xanthine Oxidase (XO) inhibition (gout management) to EGFR modulation (oncology) and DNA Gyrase B targeting (antimicrobial resistance).

This guide moves beyond basic screening. It details a rigorous in-silico campaign designed to filter, optimize, and validate derivatives of this scaffold. We prioritize causality: why a specific force field is chosen for sulfur-containing heterocycles, how to validate docking poses using dynamics, and where to look for off-target toxicity.

Computational Workflow Architecture

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we employ a funnel-based approach. This workflow integrates Quantum Mechanics (QM) for ligand accuracy with Molecular Dynamics (MD) for temporal stability.

Phase 1: Ligand Construction & Quantum Preparation

Standard molecular mechanics force fields often underestimate the sigma-hole effects and polarizability of the thiazole sulfur.

-

Protocol: Initial geometry generation

DFT Optimization (B3LYP/6-31G** basis set) -

Rationale: Accurate partial charges are critical for electrostatic interaction energies in the docking scoring function.

Phase 2: Target Selection & Topology Generation

We focus on three validated targets for this scaffold:

-

Xanthine Oxidase (PDB: 1N5X): For anti-gout applications.

-

EGFR Kinase Domain (PDB: 4WKQ): For anti-cancer applications.

-

DNA Gyrase B (PDB: 1KZN): For antimicrobial applications.

Phase 3: Dynamic Validation (MD)

Static docking is insufficient for thiazoles due to the flexibility of the carboxylic acid tail. MD simulations (100 ns) are required to verify the persistence of hydrogen bonds.

Visualizing the Workflow

The following diagram outlines the decision logic for the in-silico campaign.

Figure 1: Integrated computational workflow for thiazole derivative screening. Blue/Red nodes indicate high-compute phases.

Case Study Analysis: Target-Specific Mechanisms

Xanthine Oxidase (XO) Inhibition

Context: High serum uric acid leads to gout.[1] Thiazole derivatives mimic the purine ring of xanthine but offer better specificity than allopurinol.

-

Key Interaction: The carboxylic acid moiety of the 4-methylthiazole acts as a bioisostere, forming critical hydrogen bonds with Arg880 and Glu802 in the XO active site.

-

Hydrophobic Clamp: The 4-methyl group sits in a hydrophobic pocket lined by Phe914 and Phe1009 , stabilizing the pose.

-

Data Insight: Derivatives with para-fluoro or para-chloro benzamido substitutions (e.g., Compound 5b) show

values as low as 0.57

Anticancer Activity (EGFR & COX-2)

Context: Dual inhibition of EGFR and COX-2 is a potent strategy for colorectal and breast cancers.

-

Mechanism:

-

EGFR: The thiazole ring engages in

-cation interactions with Lys745 . -

COX-2: The scaffold fits into the selectivity pocket, with the carboxylic acid hydrogen bonding to Arg120 .

-

-

Data Insight: Hydroxy-substituted benzothiazole-carboxamide hybrids (e.g., Compound 6j) demonstrated

values of 7.83

Detailed Experimental Protocols

Protocol A: Molecular Docking (AutoDock Vina)

Objective: Predict binding pose and affinity.[3][4][5][6]

-

Receptor Prep:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman united atom charges.

-

Critical Step: Define the grid box centered on the native ligand (Size:

Å).

-

-

Ligand Prep:

-

Convert DFT-optimized structures to PDBQT format.

-

Set the carboxylic acid torsion as rotatable, but restrict the thiazole ring planarity.

-

-

Execution:

-

Run Vina with exhaustiveness = 32 (standard is 8, but thiazoles require higher sampling due to polar interactions).

-

-

Validation:

-

Re-dock the native co-crystallized ligand. RMSD must be

Å.

-

Protocol B: Molecular Dynamics (GROMACS)

Objective: Assess the temporal stability of the Ligand-Receptor complex.

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (CHARMM General Force Field) with penalty scores checked.

-

-

Solvation:

-

TIP3P water model, cubic box with 1.0 nm padding.

-

Neutralize with

and

-

-

Equilibration:

-

NVT: 100 ps at 300 K (V-rescale thermostat).

-

NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

-

-

Production Run:

-

100 ns simulation time.

-

Save coordinates every 10 ps.

-

-

Analysis Metrics:

-

RMSD: Ligand stability relative to protein backbone.

-

H-Bond Analysis: Occupancy % of the COOH...Arg880 bond (XO) or COOH...Arg120 bond (COX-2).

-

Quantitative Data Summary

The following table synthesizes key bioactivity data from recent literature, serving as a benchmark for validation of new in-silico designs.

| Target | Compound ID | Substitution (R-group) | Binding Energy (kcal/mol) | Bioactivity ( | Reference |

| Xanthine Oxidase | 5b | p-Fluoro-benzamido | -9.2 | 0.57 | [1] |

| Xanthine Oxidase | 5c | p-Chloro-benzamido | -8.9 | 0.91 | [1] |

| EGFR (Cancer) | 6j | 4-Hydroxy-phenyl | -8.4 | 7.83 | [2] |

| PBP4 (Bacteria) | 12 | Thiazoline-alkaloid | -7.5 | N/A (Moderate) | [3] |

Interaction Logic Visualization

Understanding the pharmacophore mapping is essential for lead optimization. The diagram below illustrates the critical interaction points for the Xanthine Oxidase target.

Figure 2: Pharmacophore map of 4-methylthiazole-5-COOH derivatives within the Xanthine Oxidase active site.

References

-

2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors. Arch. Pharm. Chem. Life Sci.

-

Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. Journal of Applied Pharmaceutical Science.

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives. MDPI Molecules.

-

Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. MDPI Molecules.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Strategic Synthesis and Anticancer Potential of Methyl 4-methyl-2-phenylthiazole-5-carboxylate Derivatives: A Technical Guide

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This technical guide delves into the synthesis and application of a key intermediate, Methyl 4-methyl-2-phenylthiazole-5-carboxylate, as a versatile starting point for the development of novel anticancer agents. We will explore the robust synthetic strategies for this core structure, provide detailed protocols for its derivatization, and analyze the mechanistic underpinnings of the resulting compounds' anticancer activity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical methodologies for harnessing the potential of this promising molecular scaffold.

Introduction: The Thiazole Moiety in Oncology

The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, conferring a unique combination of electronic properties and steric features that facilitate interactions with a wide array of biological targets.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][2] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring its clinical significance.[3]

The anticancer mechanisms of thiazole-containing compounds are diverse and impactful. They have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways often dysregulated in cancer, such as the NF-κB, mTOR, and PI3K/Akt pathways.[4][5] The nitrogen and sulfur atoms within the thiazole ring are key to its biological activity, participating in hydrogen bonding and other non-covalent interactions with target proteins.[3]

Methyl 4-methyl-2-phenylthiazole-5-carboxylate serves as an ideal scaffold for the synthesis of novel anticancer agents due to its synthetic tractability and the potential for chemical modification at multiple positions. This guide will provide a comprehensive overview of its synthesis and its role as a precursor to a new generation of potential cancer therapeutics.

Synthesis of the Core Scaffold: Methyl 4-methyl-2-phenylthiazole-5-carboxylate

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction typically involves the condensation of a thioamide with an α-haloketone.[1][6] For the synthesis of our core scaffold, a variation of this method is employed, reacting a thioamide with an α-halo-β-ketoester.

Synthetic Workflow

The synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate can be achieved through a one-pot reaction, which is both time-efficient and minimizes waste. The general workflow involves the reaction of benzothioamide with methyl 2-chloroacetoacetate.

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Detailed Experimental Protocol

Materials:

-

Benzothioamide

-

Methyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of benzothioamide (1.0 eq) in absolute ethanol, add methyl 2-chloroacetoacetate (1.1 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Methyl 4-methyl-2-phenylthiazole-5-carboxylate.

Derivatization of the Core Scaffold for Anticancer Activity

The ester and phenyl moieties of Methyl 4-methyl-2-phenylthiazole-5-carboxylate offer prime locations for chemical modification to generate a library of potential anticancer agents. A common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides.

Synthesis of 4-methyl-2-phenylthiazole-5-carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using standard saponification conditions.

Procedure:

-

Dissolve Methyl 4-methyl-2-phenylthiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with 1N HCl to a pH of 2-3, resulting in the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to yield 4-methyl-2-phenylthiazole-5-carboxylic acid.

Amide Coupling to Synthesize Bioactive Derivatives

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Caption: Workflow for the derivatization of the core scaffold into amide derivatives.

Biological Evaluation and Mechanistic Insights

Derivatives of the Methyl 4-methyl-2-phenylthiazole-5-carboxylate scaffold have been evaluated for their anticancer activity against a range of human cancer cell lines. The biological activity is typically assessed using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative derivatives against various cancer cell lines.

| Compound ID | Derivative Structure (R in R-NH-CO-) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1a | -H | MDA-MB-231 (Breast) | >100 | [2] |

| 1b | -CH2CH3 | MDA-MB-231 (Breast) | 45.3 | [2] |

| 1c | -Phenyl | SKNMC (Neuroblastoma) | 10.8 | [7] |

| 1d | 4-Nitrophenyl | SKNMC (Neuroblastoma) | 10.8 | [7] |

| 2a | - | A549 (Lung) | 23.30 | [3][8] |

| 2b | - | SW480 (Colon) | low micromolar | [5] |

| 2c | - | CH1/PA-1 (Ovarian) | low micromolar | [5] |

| 3a | Triazole derivative | Glioblastoma | 10.67 | [9] |

| 3b | Triazole derivative | Glioblastoma | 4.72 | [9] |

| 3c | Triazole derivative | Glioblastoma | 3.20 | [9] |

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many thiazole-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

Studies on derivatives of the core scaffold have shown that they can induce apoptosis in cancer cells.[3] This is often characterized by morphological changes such as cell shrinkage and membrane blebbing, as well as biochemical changes like DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic program.

The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the precise pathway activated by these compounds can vary, many thiazole derivatives have been shown to act via the intrinsic pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Caption: Simplified schematic of the intrinsic apoptosis pathway induced by thiazole derivatives.

Conclusion and Future Perspectives

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a valuable and versatile scaffold for the development of novel anticancer agents. Its straightforward synthesis via the Hantzsch reaction and the ease of its derivatization make it an attractive starting point for medicinal chemistry campaigns. The resulting derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, with the induction of apoptosis being a key mechanism of action.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is needed to identify the key structural features that contribute to potent and selective anticancer activity.

-

Target Identification: While apoptosis induction is a known outcome, the direct molecular targets of these compounds remain to be fully elucidated. Target identification studies will be crucial for understanding their precise mechanism of action and for rational drug design.

-

In Vivo Efficacy: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

Combination Therapies: The potential of these novel thiazole derivatives to be used in combination with existing chemotherapeutic agents or targeted therapies should be investigated to explore synergistic effects and overcome drug resistance.

The continued exploration of the chemical and biological properties of Methyl 4-methyl-2-phenylthiazole-5-carboxylate and its derivatives holds significant promise for the discovery of new and effective treatments for cancer.

References

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.

- A Review On Thiazole As Anticancer Agents. (2018). Neliti.